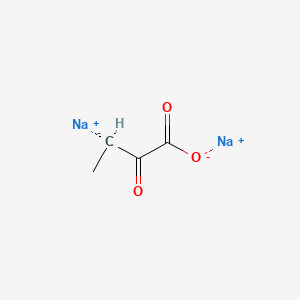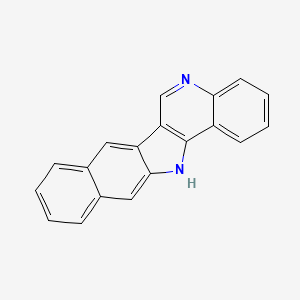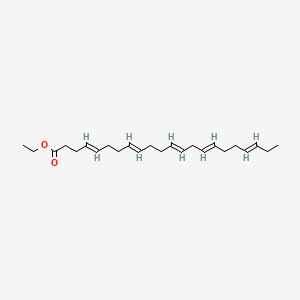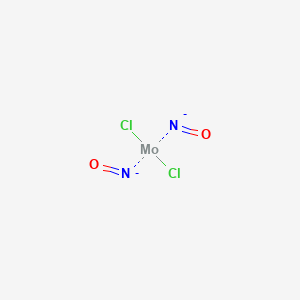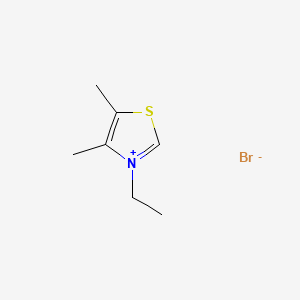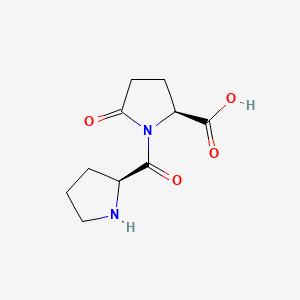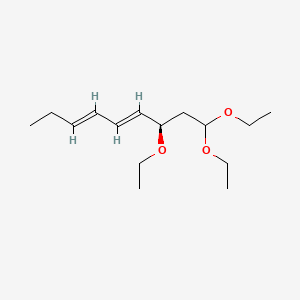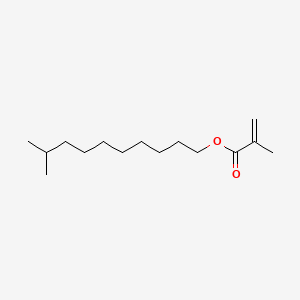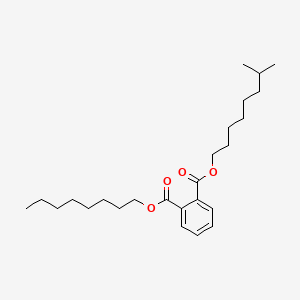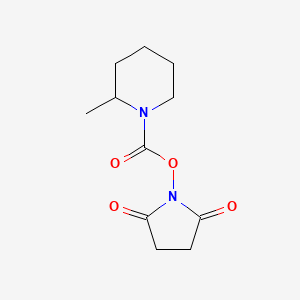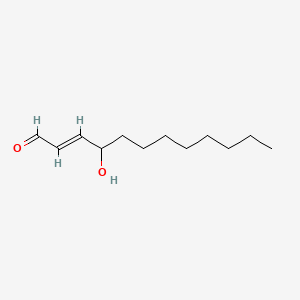
(E)-2-(3-Hexenyloxy)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-Hexenyloxy)-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a hexenyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Hexenyloxy)-1,3-dioxolane typically involves the reaction of 3-hexen-1-ol with 1,3-dioxolane under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as distillation or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3-Hexenyloxy)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hexenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(E)-2-(3-Hexenyloxy)-1,3-dioxolane has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-2-(3-Hexenyloxy)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(3-Hexenyloxy)propanenitrile
- (E)-3-Hexenyloxybenzene
- (E)-2-Hexenyloxyhexanal
Uniqueness
(E)-2-(3-Hexenyloxy)-1,3-dioxolane is unique due to its dioxolane ring structure combined with a hexenyloxy group. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propiedades
Número CAS |
93919-13-2 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-[(E)-hex-3-enoxy]-1,3-dioxolane |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-6-10-9-11-7-8-12-9/h3-4,9H,2,5-8H2,1H3/b4-3+ |
Clave InChI |
OEGZLVQKMGBRDZ-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CCOC1OCCO1 |
SMILES canónico |
CCC=CCCOC1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


